2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
1,3-BENZOTHIAZOL-2-YL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that features a benzothiazole moiety linked to a pyrazolo-triazolo-pyrimidine scaffold via a sulfide bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOTHIAZOL-2-YL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde to form the benzothiazole moiety. This is followed by the cyclization of the pyrazolo-triazolo-pyrimidine scaffold under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOTHIAZOL-2-YL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-BENZOTHIAZOL-2-YL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Benzothiazole derivatives
- Triazolo[1,5-c]pyrimidine derivatives
Uniqueness
1,3-BENZOTHIAZOL-2-YL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is unique due to its multi-functional scaffold that combines the properties of benzothiazole and pyrazolo-triazolo-pyrimidine, making it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C15H11N7S2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H11N7S2/c1-21-13-9(6-17-21)14-19-12(20-22(14)8-16-13)7-23-15-18-10-4-2-3-5-11(10)24-15/h2-6,8H,7H2,1H3 |
InChI Key |
UBXVOFFXAHRPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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